molecular formula C28H28N2O3 B1680937 PAF-AN-1

PAF-AN-1

Cat. No.: B1680937
M. Wt: 440.5 g/mol
InChI Key: FKRBSORUVOGNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

PAF-AN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction often involves nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

PAF-AN-1 has a wide range of applications in scientific research:

    Chemistry: It is used to study the mechanisms of various chemical reactions and to develop new synthetic methods.

    Biology: Researchers use this compound to investigate the role of platelet-activating factor in cellular processes and immune responses.

    Medicine: this compound is used in preclinical studies to explore potential therapeutic applications, such as treatments for inflammatory diseases and allergic reactions.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

PAF-AN-1 exerts its effects by binding to the platelet-activating factor receptor, thereby blocking the action of the platelet-activating factor. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation and other immune responses. The molecular targets involved include G-proteins and phospholipase C, which play key roles in the signaling cascade .

Comparison with Similar Compounds

PAF-AN-1 is similar to other platelet-activating factor antagonists, such as pinusolide and piperenone. this compound is unique in its high potency and specificity for the platelet-activating factor receptor. This makes it a valuable tool for research and potential therapeutic applications .

Similar compounds include:

Properties

Molecular Formula

C28H28N2O3

Molecular Weight

440.5 g/mol

IUPAC Name

5-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline

InChI

InChI=1S/C28H28N2O3/c1-31-25-16-20(17-26(32-2)27(25)33-3)9-8-19-10-12-21(13-11-19)24-18-22-6-4-5-7-23(22)28-29-14-15-30(24)28/h4-7,10-13,16-18H,8-9,14-15H2,1-3H3

InChI Key

FKRBSORUVOGNEK-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(4'-(3,4,5-trimethoxyphenylethyl)phenyl)-2,3-dihydroimidazo(2,1-a)isoquinoline
SDZ 64-412
SDZ-64-412

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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